molecular formula C11H16N2 B1473897 2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1551235-06-3

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No. B1473897
M. Wt: 176.26 g/mol
InChI Key: QXENRJDJVZOIRW-UHFFFAOYSA-N
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Description

“2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a heterocyclic compound with a fused imidazole and pyridine ring structure. It is part of the imidazopyridine class, which is recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone .


Molecular Structure Analysis

The molecular formula of “2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is C11H16N2. It is a tetrahydroimidazo[1,2-a]pyridine derivative .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported for the synthesis of imidazo[1,2-a]pyridines .

Scientific Research Applications

Synthesis and Characterization of Imidazo[1,2-a]Pyridine Carboxylic Acid Derivatives

The synthesis of imidazo[1,2-a]pyridine carboxylic acid, a key intermediate for further chemical transformations, involves a multi-step process starting from 2-amino pyridine. This process includes alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis, highlighting the compound's versatility in organic synthesis (Du Hui-r, 2014).

Therapeutic Potential

Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine is acknowledged for its wide-ranging therapeutic applications in medicinal chemistry. Its derivatives are being explored for potential as anticancer, antimicrobial, antiviral, antidiabetic agents, among other uses. This exploration is aimed at developing novel therapeutic agents by modifying this scaffold, which already forms the basis of several marketed drugs (A. Deep et al., 2016).

Advanced Synthesis Techniques

Copper-Catalyzed Synthesis of Imidazo[1,2‐a]pyridines

A novel copper-catalyzed oxidative cyclization technique facilitates the synthesis of imidazo[1,2-a]pyridines from basic starting materials under ambient air. This method allows the direct preparation of zolimidine, an antiulcer drug, on a large scale, demonstrating the compound's relevance in pharmaceutical manufacturing (A. K. Bagdi et al., 2013).

Biological Screening and Pharmacology

Synthesis, Spectral Studies, and Biological Screening

The biological activity of 2-(4'-chlorophenyl)-6-methyl- imidazo[1,2-a]pyridine derivatives against various bacterial and fungal strains has been evaluated. Some derivatives exhibited moderate activity, underscoring the potential of imidazo[1,2-a]pyridine derivatives in developing new antimicrobial agents (V. V. Bhuva et al., 2015).

Anticholinesterase Potential

Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation

This study synthesizes and evaluates the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, showing promise in treatments for heart and circulatory failures. Certain derivatives demonstrated significant AChE and BChE inhibition, indicating their potential in treating related disorders (Huey Chong Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They are part of the ongoing research in drug discovery, particularly in the development of new antituberculosis agents . Therefore, the future directions for “2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and drug discovery.

properties

IUPAC Name

2-cyclopropyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXENRJDJVZOIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=CN2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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